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molecular formula C16H17NO2 B8489463 phenyl N-[3-(propan-2-yl)phenyl]carbamate

phenyl N-[3-(propan-2-yl)phenyl]carbamate

Cat. No. B8489463
M. Wt: 255.31 g/mol
InChI Key: NJPSMZOYKMJWKS-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 113B, 4-(trifluoromethyl)pyrimidin-2-amine (500 mg, 3.1 mmoles) in 20 mL of tetrahydrofuran. To this solution was added potassium carbonate (533 mg, 4 mmoles) followed by phenyl chloroformate (626 mg, 4 mmoles). This was stirred at room temperature overnight. After 24 hours, and additional portion of phenyl chloroformate was added and the reaction heated to 60 C for 3 days. This solution was concentrated to dryness and purified by silica chromatography (eluting with a gradient of 0-5% ethyl acetate/dichloromethane) to afford phenyl 3-isopropylphenylcarbamate as a solid. 1H NMR (300 MHz, CDCl3) δ 7.6-7.0 (m, 9H), 2.9 (m,1H), 1.35 (m, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
533 mg
Type
reactant
Reaction Step Two
Quantity
626 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]1[CH:8]=[CH:7]N=C(N)[N:4]=1.[C:12](=O)([O-])[O-].[K+].[K+].Cl[C:19]([O:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:20].O1[CH2:32][CH2:31][CH2:30][CH2:29]1>>[CH:30]([C:31]1[CH:4]=[C:3]([NH:2][C:19](=[O:20])[O:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:8]=[CH:7][CH:32]=1)([CH3:12])[CH3:29] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC(C1=NC(=NC=C1)N)(F)F
Step Two
Name
Quantity
533 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
626 mg
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to 60 C for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica chromatography (
WASH
Type
WASH
Details
eluting with a gradient of 0-5% ethyl acetate/dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=CC1)NC(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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